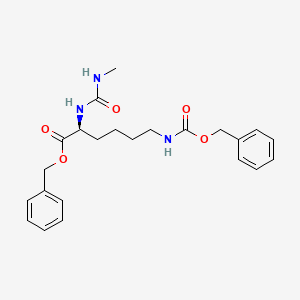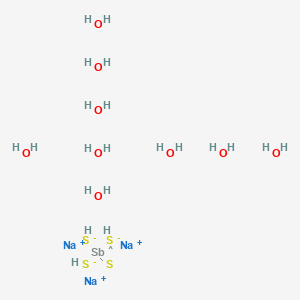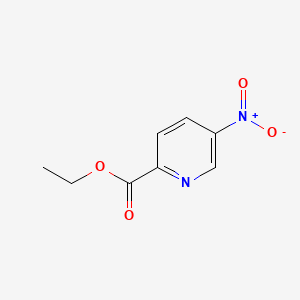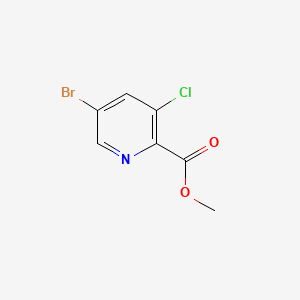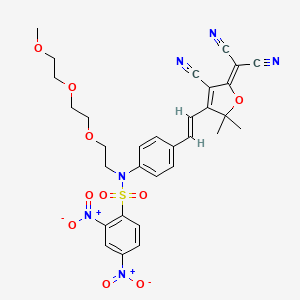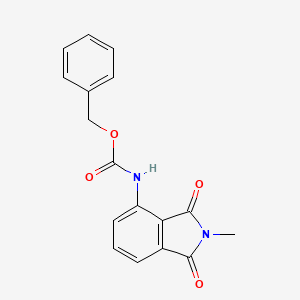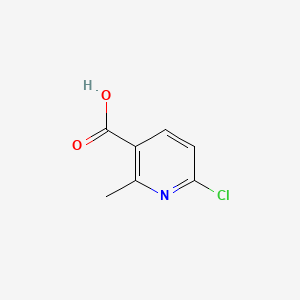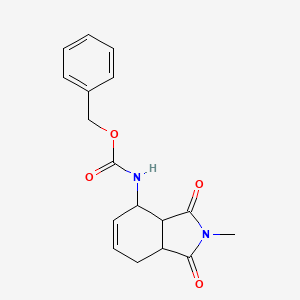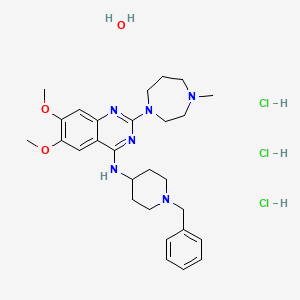
BIX01294 (Hydrochlorid-Hydrat)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;hydrate;trihydrochloride is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, quinazoline derivatives are known for their activity against various biological targets. This compound could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, similar compounds have been explored for their therapeutic potential in treating diseases such as cancer, neurological disorders, and infectious diseases. This compound might exhibit similar properties and could be a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials, agrochemicals, or as a precursor for other valuable chemicals.
Wirkmechanismus
Target of Action
The primary targets of BIX01294 are the histone-lysine methyltransferases (HMTase), specifically G9a and G9a-like protein (GLP) . These enzymes play a crucial role in the methylation of histone-3 lysine (9) (H3K9me), a process that is involved in gene silencing .
Mode of Action
BIX01294 selectively inhibits G9a and GLP by competing for binding with the amino acids N-terminal of the substrate lysine residue . It reduces the levels of H3K9me, thereby altering the epigenetic status of chromatin .
Biochemical Pathways
The inhibition of G9a and GLP by BIX01294 affects the methylation of H3K9, which is a key process in the regulation of gene expression. This can lead to changes in various biochemical pathways, potentially inducing autophagy and apoptosis in certain cell types, such as human glioma cells .
Pharmacokinetics
It is known that the compound is soluble in water , which could influence its bioavailability.
Result of Action
The inhibition of G9a and GLP by BIX01294 leads to a reduction in H3K9 methylation. This can induce autophagy and apoptosis in certain cell types, such as human glioma cells . The exact molecular and cellular effects can vary depending on the specific context and cell type.
Action Environment
The action, efficacy, and stability of BIX01294 can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it could be affected by the hydration status of the cells or tissues in which it is acting.
Biochemische Analyse
Biochemical Properties
BIX01294 (hydrochloride hydrate) plays a significant role in biochemical reactions. It selectively inhibits G9a and GLP Histone Methyltransferase, with IC50s of 1.7 µM and 0.9 µM, respectively . It achieves this by competing for binding with the amino acids N-terminal of the substrate lysine residue .
Cellular Effects
BIX01294 (hydrochloride hydrate) has been shown to induce autophagy and apoptosis in human glioma cells . It triggers autophagy in these cells, leading to changes in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of BIX01294 (hydrochloride hydrate) involves its interaction with G9a and GLP Histone Methyltransferase. It inhibits these enzymes by occupying the histone binding site, preventing interaction with histones . This results in changes at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can be observed in both in vitro and in vivo studies .
Metabolic Pathways
It is known that it interacts with G9a and GLP Histone Methyltransferase, which play crucial roles in histone methylation, a key process in gene expression .
Transport and Distribution
Given its molecular mechanism of action, it is likely that it interacts with transporters or binding proteins that are involved in the transport of histone methyltransferases .
Subcellular Localization
Given its role as a histone methyltransferase inhibitor, it is likely that it localizes to the nucleus where histone methylation occurs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine typically involves multiple steps, including the formation of the quinazoline core, the introduction of the piperidine and diazepane moieties, and the final coupling reactions. Common reagents used in these steps include:
Quinazoline formation: Starting materials such as anthranilic acid derivatives and appropriate aldehydes or ketones.
Piperidine and diazepane introduction: Using benzylpiperidine and methyl diazepane derivatives under suitable conditions.
Coupling reactions: Employing coupling agents like EDCI or DCC in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation with chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-benzylpiperidin-4-yl)-6,7-dimethoxyquinazolin-4-amine: Lacks the diazepane moiety.
N-(1-benzylpiperidin-4-yl)-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine: Lacks the methoxy groups.
N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(1,4-diazepan-1-yl)quinazolin-4-amine: Lacks the methyl group on the diazepane.
Uniqueness
The uniqueness of N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine lies in its specific combination of functional groups, which could confer unique biological activities and chemical reactivity compared to its analogs.
Eigenschaften
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;hydrate;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N6O2.3ClH.H2O/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-3)25(35-2)18-23(24)27(31-28)29-22-10-14-33(15-11-22)20-21-8-5-4-6-9-21;;;;/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31);3*1H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOWJAYUMMHCDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC.O.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43Cl3N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

